

# Sulopenem efficacy fluoroquinolone-resistant pathogens

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Sulopenem

CAS No.: 120788-07-0

Cat. No.: S544220

[Get Quote](#)

## Efficacy Against Fluoroquinolone-Resistant Pathogens

The table below summarizes key efficacy outcomes for **sulopenem** and its comparators from pivotal clinical trials.

| Infection Type & Population | Intervention (Duration) | Comparator (Duration) | Primary Endpoint & Timing | Efficacy Outcome (Overall Success%) | Source / Citation |
|-----------------------------|-------------------------|-----------------------|---------------------------|-------------------------------------|-------------------|
|-----------------------------|-------------------------|-----------------------|---------------------------|-------------------------------------|-------------------|

| **Uncomplicated UTI (uUTI) Patients with ciprofloxacin- non-susceptible (NS) pathogens** | **Sulopenem** etzadroxil/probenecid (5 days) | Ciprofloxacin (3 days) | Clinical + microbiologic response at Day 12 | **62.6%** vs. **36.0%** (Difference: 26.6%; 95% CI: 15.1 to 7.4; P<0.001) | [1] | | **Uncomplicated UTI (uUTI) Patients with ciprofloxacin- susceptible (S) pathogens** | **Sulopenem** etzadroxil/probenecid (5 days) | Ciprofloxacin (3 days) | Clinical + microbiologic response at Day 12 | 66.8% vs. 78.6% (Difference: -11.8%; 95% CI: -18.0 to -5.6) | [1] | | **Complicated UTI (cUTI) Overall microbiologic MITT population** | IV **Sulopenem** → Oral **Sulopenem** (7-10 days total) | IV Ertapenem → Oral Ciprofloxacin<sup>†</sup> (7-10 days total) | Clinical cure + microbiologic eradication at Day 21 | 67.8% vs. 73.9% (Difference: -6.1%; 95% CI: -12.0 to -0.1) | [2] | | **In Vitro Activity Contemporary Enterobacterales isolates** | N/A (**Sulopenem** MIC<sub>50/90</sub>) | N/A

(Ciprofloxacin MIC) | Minimum Inhibitory Concentration (MIC) | **0.03/0.25 mg/L (Sulopenem)** vs.  $\geq 2$  mg/L (defining CIP-NS) | [3] [1] |

† Patients in the comparator group received oral ciprofloxacin if the baseline pathogen was susceptible; otherwise, they received amoxicillin-clavulanate [2].

## Experimental Protocol Details

The efficacy data in the table above comes from rigorous clinical trials. Here are the key methodological details:

- **Trial Design:** The uUTI study was a **phase 3, prospective, randomized, multicenter, double-blind, double-dummy trial** [1].
- **Patient Population:** The trial enrolled adult women with uUTI, defined by a positive urinalysis and at least two symptoms (e.g., dysuria, frequency). The primary efficacy was analyzed in the **microbiologic modified intent-to-treat (mMITT) population**, which included patients with baseline urine cultures positive for a qualifying uropathogen ( $\geq 10^5$  CFU/mL) [1].
- **Interventions and Blinding:** Patients were randomized to receive either oral **sulopenem** etzadroxil/probenecid (500 mg/500 mg) twice daily for **5 days** or oral ciprofloxacin (250 mg) twice daily for **3 days**. The use of a "double-dummy" design ensured that all patients received both active drug and placebo, maintaining the blind [1].
- **Primary Endpoint:** The primary outcome was "**overall success**" at the test-of-cure visit (Day 12), which was a composite of both **clinical response** (resolution of symptoms with no new ones) and **microbiologic eradication** (reduction of the baseline uropathogen to  $< 10^3$  CFU/mL in urine) [1].
- **Statistical Analysis:** The study had a pre-specified hierarchical testing strategy. **Superiority of sulopenem** was tested in the ciprofloxacin-non-susceptible (mMITT-R) population, while **non-inferiority** was tested in the ciprofloxacin-susceptible (mMITT-S) population [1].

## In Vitro Susceptibility Profile

Supporting the clinical findings, in vitro studies confirm **sulopenem's** potent activity against resistant pathogens:

- **Sulopenem** demonstrated low Minimum Inhibitory Concentrations (MIC<sub>50/90</sub>) against a contemporary collection of Enterobacterales isolates (0.03/0.25 mg/L), indicating high potency [3].

- This activity was conserved against resistant phenotypes, including ESBL-producing *E. coli*\* and *K. pneumoniae*, as well as isolates resistant to other oral agents like ciprofloxacin, nitrofurantoin, and trimethoprim/sulfamethoxazole [3].

## Clinical Trial Workflow and Analysis Logic

The diagram below illustrates the design and primary analysis pathway of the key phase 3 uUTI trial that demonstrated **sulopenem**'s efficacy.



[Click to download full resolution via product page](#)

## Key Conclusions for Drug Development

- **Targeted Indication is Crucial:** **Sulopenem**'s primary value resides in treating uUTIs caused by **documented or suspected fluoroquinolone-non-susceptible pathogens**.
- **Stewardship and Empirical Use:** In populations with high rates of fluoroquinolone susceptibility, ciprofloxacin may retain an efficacy advantage, partly due to lower post-treatment asymptomatic bacteriuria with fluoroquinolones [1] [2]. This highlights the importance of diagnostic stewardship and susceptibility testing.
- **Safety Profile:** Across trials, diarrhea was the most common adverse event associated with **sulopenem**, occurring more frequently than with ciprofloxacin or amoxicillin-clavulanate [1] [4].

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Sulopenem or Ciprofloxacin for the Treatment of ... [pmc.ncbi.nlm.nih.gov]
2. Sulopenem for the Treatment of Complicated Urinary Tract ... [pmc.ncbi.nlm.nih.gov]
3. In vitro activity of sulopenem and comparator agents ... [sciencedirect.com]
4. RCT Results: Is Sulopenem as Effective as Amoxicillin ... [obgproject.com]

To cite this document: Smolecule. [Sulopenem efficacy fluoroquinolone-resistant pathogens].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b544220#sulopenem-efficacy-fluoroquinolone-resistant-pathogens>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)